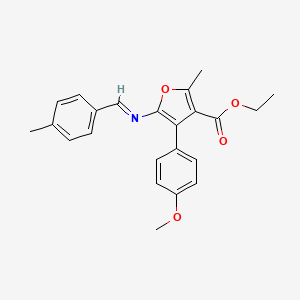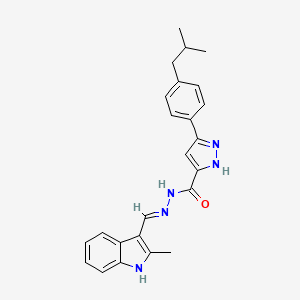![molecular formula C24H17F3N2O3 B11978115 2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B11978115.png)
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,3-diphényl-5-[3-(trifluorométhyl)phényl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique pyrrolo[3,4-d][1,2]oxazole substitué par des groupes diphényle et trifluorométhylphényle. La présence de ces substituants confère des propriétés chimiques et physiques spécifiques au composé, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
La synthèse de la 2,3-diphényl-5-[3-(trifluorométhyl)phényl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction peut commencer par la formation d'un intermédiaire clé par condensation de la diphénylamine avec un benzaldéhyde substitué par un trifluorométhyle. Cet intermédiaire est ensuite soumis à des réactions de cyclisation impliquant des réactifs tels que l'anhydride acétique et des quantités catalytiques d'acides ou de bases pour former le système cyclique pyrrolo[3,4-d][1,2]oxazole souhaité .
Analyse Des Réactions Chimiques
La 2,3-diphényl-5-[3-(trifluorométhyl)phényl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, ce qui entraîne la formation d'analogues réduits.
Substitution : Les cycles aromatiques dans le composé peuvent subir des réactions de substitution électrophile, telles que la nitration, l'halogénation et la sulfonation, en utilisant respectivement des réactifs tels que l'acide nitrique, les halogènes et l'acide sulfurique
Applications De Recherche Scientifique
La 2,3-diphényl-5-[3-(trifluorométhyl)phényl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans le traitement de diverses maladies.
Industrie : Elle trouve des applications dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements
Mécanisme d'action
Le mécanisme d'action de la 2,3-diphényl-5-[3-(trifluorométhyl)phényl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et entraînant divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, présentant ainsi des propriétés anticancéreuses. Les voies moléculaires et les cibles exactes font encore l'objet d'investigations .
Mécanisme D'action
The mechanism of action of 2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
La 2,3-diphényl-5-[3-(trifluorométhyl)phényl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione peut être comparée à d'autres composés similaires, tels que :
Dérivés d'indazole : Ces composés contiennent également un cycle hétérocyclique contenant de l'azote et présentent diverses activités biologiques, notamment des propriétés anti-inflammatoires et anticancéreuses.
Dérivés d'imidazole : Connus pour leur large gamme de propriétés chimiques et biologiques, les dérivés d'imidazole sont utilisés dans le développement de nouveaux médicaments et de nouveaux matériaux.
Dérivés d'oxadiazole : Ces composés sont étudiés pour leurs applications thérapeutiques potentielles et leurs propriétés chimiques uniques.
La singularité de la 2,3-diphényl-5-[3-(trifluorométhyl)phényl]-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione réside dans son motif de substitution spécifique et la présence du groupe trifluorométhyle, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C24H17F3N2O3 |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
2,3-diphenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H17F3N2O3/c25-24(26,27)16-10-7-13-18(14-16)28-22(30)19-20(15-8-3-1-4-9-15)29(32-21(19)23(28)31)17-11-5-2-6-12-17/h1-14,19-21H |
Clé InChI |
DGYIORVYEFFGSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)ON2C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978037.png)

![7,9-Dichloro-5-cyclohexyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11978044.png)


![ethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978067.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978069.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)
![N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11978074.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11978080.png)


![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978110.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11978123.png)
